molecular formula C17H10N2O3S B3007417 N-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide CAS No. 67733-18-0

N-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B3007417
CAS No.: 67733-18-0
M. Wt: 322.34
InChI Key: LJJITSQRKQKUBE-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is a synthetic hybrid molecule designed for pharmaceutical and biochemical research. It incorporates two privileged pharmacophores: the benzothiazole scaffold, known for its diverse biological activities , and the chromone (4-oxo-4H-chromene) core, which is a key structural motif in various bioactive natural and synthetic compounds . This molecular architecture makes it a compound of significant interest in early-stage drug discovery. The primary research applications for this compound are in the fields of oncology and infectious diseases. Hybrid molecules combining benzothiazole and chromone/coumarin structures have demonstrated promising cytotoxic activity and have been investigated as potential inhibitors of key regulatory kinases, such as ATR kinase, a master regulator of the DNA damage response (DDR) pathway in cancer cells . Targeting such pathways can prevent cancer cells from repairing damaged DNA, offering a potential therapeutic strategy . Furthermore, structurally similar N-(benzothiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide derivatives have been synthesized and evaluated for their in vitro antioxidant and antibacterial potential, showing activity against strains like Staphylococcus aureus and Escherichia coli . Researchers value this compound as a key intermediate or final product for exploring structure-activity relationships (SAR) and for screening against a panel of biological targets. Its mechanism of action is anticipated to be multi-factorial, potentially involving enzyme inhibition and the disruption of cellular signaling pathways, as observed in closely related analogs . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N2O3S/c20-12-9-14(22-13-7-3-1-5-10(12)13)16(21)19-17-18-11-6-2-4-8-15(11)23-17/h1-9H,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJJITSQRKQKUBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide typically involves the condensation of 2-aminobenzothiazole with 4-oxo-4H-chromene-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in a suitable solvent like dimethylformamide (DMF) under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the chromene or benzothiazole rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, N-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide serves as a building block for more complex molecules. Its reactivity allows for the development of various derivatives through oxidation, reduction, and substitution reactions.

Reaction TypeExample ReagentsMajor Products
OxidationDess-Martin periodinaneOxidized derivatives
ReductionSodium borohydrideReduced chromene derivatives
SubstitutionVarious nucleophilesSubstituted benzothiazole compounds

Biology

The compound has been investigated for its potential as an enzyme inhibitor . Research indicates that it can inhibit specific kinases involved in cell cycle regulation, making it a candidate for cancer treatment.

Case Study:
A study evaluated a series of benzothiazole and chromone derivatives for anticancer activity. Compounds similar to this compound showed inhibition of ATR kinase in HeLa cells at concentrations as low as 3.995 µM, indicating potential therapeutic applications in oncology .

Medicine

This compound has demonstrated promising anti-tubercular , anti-cancer , and anti-inflammatory properties. Research continues to explore its efficacy against various diseases.

Mechanism of Action:
The mechanism involves binding to the active sites of enzymes, thereby inhibiting their function. This interaction is critical in developing drugs targeting specific pathways associated with diseases like cancer and tuberculosis.

Industrial Applications

In industry, this compound is utilized in the development of new materials with specific electronic and optical properties . Its unique chemical structure allows for modifications that can enhance material performance in applications such as:

  • Organic light-emitting diodes (OLEDs)
  • Photovoltaic cells
  • Sensors

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular pathways, leading to the inhibition of cell growth and proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Activity Profiles

The biological and chemical properties of N-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide can be contextualized by comparing it to three classes of structurally related compounds:

2.1.1. Thiazolidinone-Benzothiazole Hybrids

Compounds such as 2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(substituted phenyl/furan-2-yl)-4-oxo-1,3-thiazolidin-3-yl]nicotinamides () replace the chromene core with a thiazolidinone ring. These derivatives exhibit broad-spectrum antimicrobial activity, with MIC values against S. aureus and C. albicans comparable to ampicillin and fluconazole . However, their larger molecular weights (e.g., ~450–500 g/mol) may reduce bioavailability compared to the chromene-based parent compound (~320–380 g/mol).

2.1.2. Triazole-Benzothiazole Derivatives

Patel et al. () synthesized 3-(3-pyridyl)-5-(4-substituted phenyl)-4-[N-(substituted benzothiazol-2-yl)amino]-4H-1,2,4-triazoles, which showed potent activity against M. tuberculosis (MIC: 1.6–3.1 µg/mL) and Gram-positive bacteria. The 6-fluoro and 6-methyl substituents on the benzothiazole ring enhanced antibacterial efficacy, outperforming ampicillin .

2.1.3. Chromene-Benzothiazole Carboxamides with Substituted Rings

The chloro- and dimethyl-substituted derivative N-(6-chloro-1,3-benzothiazol-2-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide () has a higher molecular weight (384.84 g/mol) and altered lipophilicity due to halogenation.

Key Comparative Data

Compound Class Example Structure Molecular Weight (g/mol) Notable Bioactivity Reference
Chromene-Benzothiazole Carboxamide This compound ~320–380 Antimicrobial (Gram-positive bacteria, fungi)
Thiazolidinone-Benzothiazole 2-[(6-Methylbenzothiazol-2-yl)amino]-N-[2-(4-fluorophenyl)-4-oxo-thiazolidin-3-yl]amide ~450–500 MIC: 12.5 µg/mL (S. aureus), 25 µg/mL (C. albicans)
Triazole-Benzothiazole 4-[N-(6-Fluorobenzothiazol-2-yl)amino]-3-(3-pyridyl)-5-(4-methylphenyl)-4H-1,2,4-triazole ~380–420 MIC: 1.6 µg/mL (M. tuberculosis), 6.25 µg/mL (S. aureus)
Substituted Chromene-Benzothiazole N-(6-Chloro-1,3-benzothiazol-2-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide 384.84 Predicted enhanced lipophilicity; limited bioactivity data

Activity Trends and Substituent Effects

  • Electron-Donating Groups (e.g., -CH₃) : Enhance Gram-positive bacterial activity (e.g., 6-methylbenzothiazole in and ).
  • Heterocycle Fusion (e.g., triazole vs. chromene) : Triazole derivatives show broader antimycobacterial activity, while chromene-based compounds favor antifungal targets .

Biological Activity

N-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is a synthetic compound that integrates the structural motifs of benzothiazole and chromene, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a fused benzothiazole and chromene ring system, contributing to its unique chemical properties. The presence of the benzothiazole moiety enhances its aromatic characteristics, while the chromene ring adds to its structural diversity. This combination is believed to play a significant role in its biological efficacy.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures possess significant antimicrobial properties. For instance, derivatives of benzothiazole are often investigated for their ability to inhibit bacterial growth and may serve as potential leads in antibiotic development.
  • Anticancer Potential : Preliminary studies suggest that this compound may exhibit anticancer activities. Compounds containing both benzothiazole and chromene structures have been noted for their ability to induce apoptosis in cancer cells and inhibit tumor growth . The specific mechanisms often involve cell cycle arrest and induction of DNA damage.
  • Anti-inflammatory Effects : The anti-inflammatory properties of related compounds suggest that this compound may also contribute to reducing inflammation through various biochemical pathways.

Understanding the mechanisms by which this compound exerts its biological effects is crucial for its development as a therapeutic agent:

  • Enzyme Inhibition : The compound has been shown to interact with specific enzymes, potentially inhibiting their activity by binding to active sites. This mechanism is particularly relevant in the context of antimicrobial and anticancer activities .
  • Membrane Interaction : Studies indicate that similar compounds can depolarize bacterial membranes, leading to cell death. This suggests that membrane integrity is a target for the biological activity of this compound .

Case Studies and Research Findings

Several key studies highlight the biological activity of related compounds:

Study ReferenceBiological ActivityKey Findings
AntimicrobialDemonstrated significant minimum inhibitory concentrations (MICs) against MRSA clinical isolates.
AnticancerInduced apoptosis in PC3 and DU145 prostate cancer cell lines with IC50 values indicating potent activity.
Anti-inflammatoryExhibited inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.

These findings underscore the potential of this compound as a multi-target therapeutic agent.

Q & A

Q. What are the common synthetic routes for N-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide?

  • Methodology : Synthesis typically involves coupling benzothiazole derivatives with chromene-carboxylic acid precursors. For example:
  • Step 1 : React 2-aminobenzothiazole with 4-oxo-4H-chromene-2-carbonyl chloride under reflux in ethanol or THF.
  • Step 2 : Purify via column chromatography (e.g., CH2_2Cl2_2/EtOH gradients) and recrystallize from toluene/hexane mixtures .
  • Substituted analogs can be synthesized by introducing halogens (e.g., Cl, F) or electron-withdrawing groups to the benzothiazole or chromene moieties during precursor preparation .

Q. Which spectroscopic and analytical techniques are used to characterize this compound?

  • Methodology :
  • FTIR : Confirm carbonyl stretches (C=O) at ~1680–1720 cm1^{-1} and benzothiazole C=N vibrations at ~1600 cm1^{-1} .
  • NMR : 1^1H NMR identifies aromatic protons (δ 7.2–8.2 ppm for benzothiazole; δ 6.3–7.8 ppm for chromene). 13^{13}C NMR confirms carbonyl carbons (δ ~168–172 ppm) .
  • Elemental Analysis : Validate purity (>95%) and molecular formula .
  • X-ray Crystallography : Determine crystal packing and intermolecular interactions (e.g., π-π stacking in chromene rings) .

Q. What in vitro assays are used to evaluate its biological activity?

  • Methodology :
  • Antibacterial : Microdilution assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains. MIC/MBC values are determined using 96-well plates and optical density measurements .
  • Antifungal : Disk diffusion or broth microdilution against Candida albicans .
  • Anti-inflammatory : Inhibition of albumin denaturation or COX-2 enzyme assays .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation) impact biological activity?

  • Methodology :
  • Introduce electron-withdrawing groups (e.g., Cl, F) to the benzothiazole ring to enhance antibacterial potency. For example:
  • 4g (4-Cl substitution): MIC = 8 µg/mL against S. aureus vs. 32 µg/mL for unsubstituted analogs .
  • Chromene ring substitutions (e.g., methyl or methoxy groups) improve antifungal activity by increasing lipophilicity and membrane penetration .
  • Use SAR studies to correlate logP values (via HPLC) with activity .

Q. What crystallographic data reveal about its structural conformation?

  • Methodology :
  • Single-crystal X-ray diffraction (e.g., orthorhombic P21_121_121_1 space group) shows:
  • Torsion angles : Benzothiazole and chromene rings are coplanar (dihedral angle <10°), promoting π-π interactions .
  • Hydrogen bonding : N–H···O=C interactions stabilize the thiazolidinone moiety .
  • Refinement software (e.g., SHELXL) is used to resolve disorder in solvate structures (e.g., DMF co-crystals) .

Q. How can computational methods optimize its drug-likeness?

  • Methodology :
  • Docking studies (AutoDock Vina) predict binding to bacterial DNA gyrase (target for quinolone-like activity) .
  • QSAR models identify critical descriptors (e.g., polar surface area <90 Å2^2 for blood-brain barrier penetration) .
  • MD simulations assess stability in lipid bilayers to guide prodrug design .

Q. What strategies address contradictory bioactivity data across studies?

  • Methodology :
  • Dose-response reevaluation : Confirm activity at physiological pH (e.g., 7.4 vs. acidic tumor microenvironments) .
  • Metabolic stability assays : Use liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation) .
  • Synergistic studies : Test combinations with β-lactams to overcome bacterial resistance .

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